2,4-Bis(ethylsulfanyl)pyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research
The pyrimidine ring system is a versatile scaffold in drug discovery and development, exhibiting a broad spectrum of biological activities. bohrium.commdpi.com Its presence in natural products like vitamins (thiamine and riboflavin) and its role as a key pharmacophore in numerous clinically approved drugs underscore its importance. researchgate.netbohrium.com Medicinal chemists are drawn to the pyrimidine framework due to the numerous possibilities for structural modification, which can significantly alter the biological activity of the resulting compounds. bohrium.com These modifications can lead to the development of agents with anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties, among others. mdpi.comresearchgate.net
The synthetic accessibility and the potential for diverse functionalization make pyrimidine derivatives a continuing focus of research. mdpi.com The ability to introduce various substituents at different positions on the pyrimidine ring allows for the fine-tuning of their physicochemical and biological properties, making them ideal candidates for the development of targeted therapies. bohrium.com
Importance of Sulfur-Containing Pyrimidine Derivatives
The incorporation of sulfur into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties. tandfonline.com Sulfur-containing functional groups, such as thioethers, are present in a wide range of pharmaceuticals and natural products. nih.gov In the context of pyrimidine chemistry, the introduction of sulfur-containing moieties can lead to compounds with unique electronic and steric properties, often resulting in novel biological activities. tandfonline.comnih.gov
Contextualization of 2,4-Bis(ethylsulfanyl)pyrimidine as a Representative Compound for Academic Inquiry
This compound serves as an important representative compound for academic study within the class of sulfur-containing pyrimidines. Its structure, featuring two ethylsulfanyl (-SEt) groups at the 2 and 4 positions of the pyrimidine ring, provides a valuable model for investigating the influence of dialkylthio substitution on the chemical and physical properties of the pyrimidine core.
While extensive research has been conducted on related compounds such as 2,4-bis(methylthio)pyrimidine (B1268842), the study of this compound allows for a comparative analysis of the effects of increasing the alkyl chain length of the thioether substituent. This can provide insights into structure-activity relationships and guide the design of new pyrimidine derivatives with tailored properties. Academic inquiry into this compound can focus on its synthesis, reactivity, and potential as a building block for more complex molecules.
Below is a data table summarizing the key properties of this compound and a related compound for comparison.
| Property | This compound | 2,4-Bis(methylthio)pyrimidine |
| CAS Number | Not available | 5909-26-2 |
| Molecular Formula | C₈H₁₂N₂S₂ | C₆H₈N₂S₂ |
| Molecular Weight | 200.33 g/mol | 172.27 g/mol |
| Boiling Point | Not available | 301.4±15.0 °C at 760 mmHg |
| Density | Not available | 1.26±0.1 g/cm³ (Predicted) |
Structure
3D Structure
Properties
CAS No. |
62880-79-9 |
|---|---|
Molecular Formula |
C8H12N2S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
2,4-bis(ethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C8H12N2S2/c1-3-11-7-5-6-9-8(10-7)12-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
FHHZLSQKSIEFDG-UHFFFAOYSA-N |
SMILES |
CCSC1=NC(=NC=C1)SCC |
Canonical SMILES |
CCSC1=NC(=NC=C1)SCC |
Other CAS No. |
62880-79-9 |
Origin of Product |
United States |
Reaction Pathways and Chemical Transformations of 2,4 Bis Ethylsulfanyl Pyrimidine
Nucleophilic Displacement Reactions of Alkylthio Groups
The carbon-sulfur bonds at the C-2 and C-4 positions of the pyrimidine (B1678525) ring are susceptible to attack by nucleophiles, making the ethylthio groups effective leaving groups. This reactivity allows for the straightforward introduction of a wide range of functional groups onto the pyrimidine core. Nucleophilic aromatic substitution (SNAr) reactions on 2,4-disubstituted pyrimidines generally show a regioselective preference, with the C-4 position being more reactive towards nucleophilic attack than the C-2 position. mdpi.com This enhanced reactivity at C-4 is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction.
However, the degree of regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles or more forcing conditions may lead to the displacement of both ethylthio groups, affording 2,4-disubstituted pyrimidines. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the ethylthio moieties. For instance, related 2,4-bis(methylthio)pyrimidines have been shown to react with nucleophiles like dimethylamine (B145610) and sodium phenoxide, leading to substitution products. nih.gov This facile displacement provides a powerful tool for generating libraries of 2,4-substituted pyrimidines for various applications.
Oxidation and Reduction Processes Involving Sulfur Moieties
The sulfur atoms of the ethylthio groups in 2,4-bis(ethylsulfanyl)pyrimidine are amenable to both oxidation and reduction, offering another dimension of chemical manipulation.
Oxidation: The thioether groups can be selectively oxidized to the corresponding sulfoxides and subsequently to sulfones using various oxidizing agents. mdpi.comekb.eg Common reagents for this transformation include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). youtube.comresearchgate.net The oxidation level can often be controlled by the stoichiometry of the oxidant used. For example, the oxidation of the related 4,6-bismethylthio-2-methylpyrimidine with one equivalent of m-CPBA yields the methylsulfinyl(methylthio) derivative. researchgate.net The addition of further equivalents leads to the bis(methylsulfinyl), methylsulfinyl(methylsulfonyl), and finally the bis(methylsulfonyl) products. researchgate.net The resulting sulfoxides and sulfones are valuable intermediates themselves, as the sulfinyl and especially the sulfonyl groups are excellent leaving groups in nucleophilic substitution reactions, often showing enhanced reactivity compared to the parent thioether.
| Starting Material | Equivalents of m-CPBA | Product |
|---|---|---|
| 4,6-Bismethylthio-2-methylpyrimidine | 1 | 4-Methylsulfinyl-6-methylthio-2-methylpyrimidine |
| 4,6-Bismethylthio-2-methylpyrimidine | 2 | 4,6-Bis(methylsulfinyl)-2-methylpyrimidine |
| 4,6-Bismethylthio-2-methylpyrimidine | 3 | 4-Methylsulfinyl-6-methylsulfonyl-2-methylpyrimidine |
| 4,6-Bismethylthio-2-methylpyrimidine | 4 | 4,6-Bis(methylsulfonyl)-2-methylpyrimidine |
Reduction: While the thioether linkages are generally stable to many reducing agents, the pyrimidine ring itself can be reduced under certain conditions. Powerful hydride reagents like lithium aluminum hydride (LiAlH4) can reduce the pyrimidine ring, typically yielding dihydropyrimidine (B8664642) derivatives. jmb.or.krresearchgate.net Notably, studies on related 2-methylthiopyrimidine carboxylates have shown that reduction with LiAlH4 leads to the formation of 1,6-dihydropyrimidine products, while the methylthio group remains intact. nih.gov This selective reduction of the ring allows for the synthesis of non-aromatic pyrimidine structures while preserving the sulfur functionality for potential subsequent transformations.
Further Functionalization of the Pyrimidine Ring System
Beyond the displacement of the ethylthio groups, the pyrimidine ring itself can be further functionalized. While the electron-rich nature of the thioether substituents makes the pyrimidine ring less susceptible to electrophilic attack compared to unsubstituted pyrimidine, functionalization is still achievable, often through modern synthetic methods.
A key strategy for functionalizing the pyrimidine core involves leveraging the reactivity of the oxidized sulfur groups. As mentioned, the ethylsulfonyl groups in 2,4-bis(ethylsulfonyl)pyrimidine are excellent leaving groups. This property can be exploited in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. youtube.commdpi.comrsc.org By first oxidizing the thioethers to sulfones, the pyrimidine ring can be coupled with a wide variety of boronic acids, organostannanes, or amines, enabling the formation of C-C and C-N bonds at the C-2 and C-4 positions. This two-step sequence of oxidation followed by cross-coupling provides a versatile route to complex pyrimidine derivatives that are not readily accessible through direct substitution.
Direct C-H functionalization represents another potential avenue, though it is a more challenging transformation for this particular substrate. Electrophilic substitution, if successful, would likely occur at the C-5 position, which is the most electron-rich carbon on the pyrimidine ring, activated by the two flanking nitrogen atoms. However, forcing conditions may be required, and the substrate's stability under such conditions would need to be considered. rsc.org
Annulation and Fused Ring System Formation from this compound Precursors
The reactivity of this compound and its derivatives makes them valuable precursors for the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. Thienopyrimidines, which feature a thiophene (B33073) ring fused to the pyrimidine core, are a particularly important class of compounds with diverse biological activities. nih.govjmb.or.krnih.gov
Several synthetic strategies can be envisioned for constructing thienopyrimidines from thio-substituted pyrimidines. One common approach involves the cyclization of a suitably functionalized pyrimidine. For example, introducing reactive groups at the C-5 position of the pyrimidine ring can enable a subsequent cyclization reaction to form the fused thiophene ring.
Conversely, the thioether groups can participate directly in the annulation process. For instance, a derivative such as 5-amino-2-ethylmercapto-4-phenylthieno[2,3-d]pyrimidine can be used as a building block for further heterocyclization. researchgate.net In one study, this compound was reacted with sodium azide (B81097) to form a fused tetrazole ring, demonstrating how the core thieno[2,3-d]pyrimidine (B153573) scaffold, which can be derived from simpler pyrimidines, serves as a template for constructing more complex polycyclic systems. researchgate.net The ethylthio group in such precursors can be retained in the final product or can be used as a handle for further modification after the fused ring system has been constructed. Such cyclization and annulation reactions significantly expand the chemical space accessible from this compound, leading to novel molecular architectures with potential applications in drug discovery and materials science. ekb.egmdpi.comrsc.org
Structural Elucidation and Spectroscopic Characterization of 2,4 Bis Ethylsulfanyl Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 2,4-bis(ethylsulfanyl)pyrimidine, one would expect to observe signals corresponding to the protons on the pyrimidine (B1678525) ring and the ethyl groups.
The ethyl groups (-S-CH₂-CH₃) would typically present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the adjacent methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The chemical shifts of these signals would be influenced by the adjacent sulfur atom. The pyrimidine ring protons would appear as distinct signals in the aromatic region of the spectrum, with their chemical shifts and coupling patterns determined by their positions and the electronic effects of the ethylsulfanyl substituents.
A specific data table for ¹H NMR of this compound cannot be generated as the data is not available in the searched literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) identifies the different chemical environments of carbon atoms. In this compound, distinct signals would be expected for each unique carbon atom in the pyrimidine ring and the two ethyl groups. The carbons directly attached to the sulfur atoms (C2 and C4 of the pyrimidine ring) and the methylene carbons of the ethyl groups would be significantly shifted due to the electronegativity of the sulfur. The remaining pyrimidine carbons and the methyl carbons would also have characteristic chemical shifts. researchgate.net
A specific data table for ¹³C NMR of this compound cannot be generated as the data is not available in the searched literature.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on their functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations from the ethyl groups and the pyrimidine ring. Additionally, C=N and C=C stretching vibrations from the aromatic pyrimidine ring would be visible. The C-S stretching vibrations, while typically weak, would also be present. researchgate.netresearchgate.netcore.ac.uk
A specific data table for FTIR of this compound cannot be generated as the data is not available in the searched literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. sapub.org The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of ethyl radicals, thioethyl radicals, and other fragments resulting from the cleavage of the pyrimidine ring, which is a common fragmentation pathway for pyrimidine derivatives. researchgate.net
A specific data table for MS of this compound cannot be generated as the data is not available in the searched literature.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
No publicly available studies detailing the single-crystal X-ray diffraction analysis of this compound were found. This technique is crucial for definitively determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. Such an analysis would provide precise data on bond lengths, bond angles, and torsion angles, revealing the conformation of the pyrimidine ring and the orientation of the two ethylsulfanyl substituents.
While crystallographic data for structurally related pyrimidine derivatives exist, this information cannot be extrapolated to accurately describe the solid-state structure of this compound. The specific arrangement of the ethyl groups and their sulfur linkages to the pyrimidine core significantly influences the crystal packing and intermolecular interactions, which can only be determined through direct experimental analysis of the target compound.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | N/A |
| Space Group | N/A |
| a (Å) | N/A |
| b (Å) | N/A |
| c (Å) | N/A |
| α (°) | N/A |
| β (°) | N/A |
| γ (°) | N/A |
| Volume (ų) | N/A |
| Z | N/A |
| Calculated Density (g/cm³) | N/A |
| R-factor | N/A |
N/A: Not Available. Data for this compound is not publicly available.
Elemental Analysis for Purity and Stoichiometry Verification
Detailed reports on the elemental analysis of this compound are not present in the surveyed scientific literature. Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a sample. This data is essential for verifying the empirical formula of a synthesized compound, thus confirming its purity and stoichiometry.
For this compound, with a chemical formula of C₈H₁₂N₂S₂, the theoretical elemental composition can be calculated. However, without experimental "found" values from a laboratory analysis of a purified sample, the purity and accuracy of any synthesized batch of this compound cannot be validated.
Table 2: Elemental Analysis Data for this compound
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 47.96 | N/A |
| Hydrogen (H) | 6.04 | N/A |
| Nitrogen (N) | 13.98 | N/A |
| Sulfur (S) | 32.02 | N/A |
N/A: Not Available. Experimental data for this compound is not publicly available.
Theoretical and Computational Investigations of 2,4 Bis Ethylsulfanyl Pyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the behavior of electrons in molecules, offering deep insights into their structure and properties.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing the molecular geometry of organic molecules like pyrimidine (B1678525) derivatives and calculating their electronic properties. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with basis sets like 6-31+G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost.
These calculations can determine the ground-state optimized geometry of 2,4-Bis(ethylsulfanyl)pyrimidine, confirming it as a true minimum on the potential energy surface through vibrational frequency analysis. DFT is also instrumental in calculating various descriptors that help in understanding the structure and reactivity of pyrimidine analogues. samipubco.com By analyzing the distribution of electron density, DFT can predict which sites on the molecule are most likely to engage in chemical reactions.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting the chemical reactivity of a molecule. aimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. aimspress.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. aimspress.com
A small energy gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. aimspress.com Conversely, a large energy gap implies high stability and low reactivity because more energy is required to move an electron from the HOMO to the LUMO. samipubco.com For pyrimidine derivatives, the energies of these orbitals and their gap are calculated to understand their potential as electron donors or acceptors in reactions. irjweb.com
Table 1: Example Frontier Orbital Energies and Related Quantum Chemical Descriptors for a Representative Pyrimidine Derivative (Calculated via DFT) This table presents illustrative data for a substituted pyrimidine to demonstrate the typical output of such an analysis, as specific values for this compound are not publicly available.
| Parameter | Value | Reference |
|---|---|---|
| EHOMO (eV) | -6.2613 | irjweb.com |
| ELUMO (eV) | -0.8844 | irjweb.com |
| Energy Gap (ΔE) (eV) | 5.3769 | irjweb.com |
| Ionization Potential (I) (eV) | 6.2613 | irjweb.com |
| Electron Affinity (A) (eV) | 0.8844 | irjweb.com |
| Absolute Electronegativity (χ) | 3.57285 | irjweb.com |
| Absolute Hardness (η) | 2.68845 | irjweb.com |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays different potential values on the molecule's surface using a color spectrum. Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Conversely, blue indicates regions of most positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. researchgate.net Green represents areas with neutral or intermediate potential.
For this compound, an MEP analysis would reveal the electron-rich nitrogen atoms of the pyrimidine ring and the sulfur atoms of the ethylsulfanyl groups as potential sites for electrophilic interaction. The map helps in understanding the regions that are likely to participate in intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. researchgate.net It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stability derived from these hyperconjugative interactions. nih.gov The strength of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant electronic delocalization between the orbitals. researchgate.net
Table 2: Illustrative Second-Order Perturbation Theory Analysis of the Fock Matrix for Intramolecular Interactions in a Pyrimidine-like Structure via NBO This table shows example donor-acceptor interactions and their stabilization energies to illustrate the insights gained from NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Reference |
|---|---|---|---|
| LP (1) N3 | π* (C2-C4) | 20.5 | researchgate.net |
| LP (1) O1 | σ* (N2-C5) | 5.8 | researchgate.net |
| π (C5-C6) | π* (C2-C4) | 18.2 | researchgate.net |
| σ (C2-H7) | σ* (C4-N3) | 2.9 | researchgate.net |
Molecular Modeling and Simulation Techniques
Beyond quantum mechanics, molecular modeling techniques simulate how a molecule behaves and interacts with larger biological systems, which is crucial for drug discovery and design.
Molecular Docking Studies to Predict Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), such as a protein or enzyme. samipubco.comirjweb.com This method is widely used in drug design to screen potential drug candidates and understand their mechanism of action at a molecular level. nih.gov
For this compound, docking studies would involve placing the compound into the active site of a specific biological target. Pyrimidine derivatives are known to inhibit various enzymes, including dihydrofolate reductase (DHFR) and protein kinases, which are common targets in anticancer and antimicrobial research. samipubco.comnih.gov The docking simulation calculates a score, typically in kcal/mol, which estimates the binding energy. A lower (more negative) score generally indicates a stronger, more favorable binding interaction. nih.gov The results also reveal the specific binding mode, including key interactions like hydrogen bonds and hydrophobic contacts between the ligand and the amino acid residues of the protein. nih.gov
Table 3: Example Molecular Docking Results for a Pyrimidine Derivative Against a Biological Target This table demonstrates typical data from a docking study, including binding energy and interacting residues, using a representative pyrimidine compound.
| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |
|---|---|---|---|---|
| Compound 5a | H-RAS (GTP active form) | -11.16 | VAL-112, LYS-117, ASP-119, SER-145 | nih.gov |
| Compound 2a | H-RAS (GTP active form) | -9.25 | GLY-13, LYS-16, ALA-18, GLN-61 | nih.gov |
| Compound 3a | H-RAS (GTP active form) | -8.51 | LYS-117, ASP-119, ALA-146 | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the principles of this powerful computational technique can be applied to understand its likely conformational stability and dynamics. MD simulations allow for the observation of atomic and molecular movements over time by solving classical equations of motion, offering a "virtual microscope" into the behavior of molecules. nih.gov
For a molecule like this compound, MD simulations would be crucial for several reasons:
Conformational Landscape: The two flexible ethylsulfanyl side chains can rotate and fold in numerous ways. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations.
Solvent Effects: The behavior and stability of the molecule can change in different environments. Simulations can model the interactions with solvent molecules, such as water, to provide a more realistic picture of its dynamics in a biological context.
In studies of similar heterocyclic compounds, MD simulations have been instrumental. For instance, simulations on pyrazolo[3,4-d]pyrimidine derivatives have elucidated the energetic differences between various conformations, showing energy variations of 1.38 kJ/mol between the least and most stable forms. febscongress.org For this compound, similar studies would quantify the rotational barriers of the C-S bonds and the flexibility of the ethyl groups.
Table 1: Hypothetical Parameters for an MD Simulation of this compound
| Parameter | Value/Setting | Rationale |
| Force Field | CHARMM/AMBER | Commonly used for organic molecules, providing accurate parameters for bonds, angles, and dihedrals. |
| Solvent Model | TIP3P Water | A standard water model that effectively simulates aqueous environments. |
| Simulation Time | 100 ns | A sufficient duration to observe significant conformational changes and reach equilibrium. |
| Temperature | 300 K | Representative of physiological temperature. |
| Pressure | 1 atm | Standard atmospheric pressure. |
In Silico Screening and Predictive Modeling
In silico screening and predictive modeling are essential computational tools for identifying potential biological targets and predicting the activity of novel compounds.
Computational Approaches to Structure-Activity Relationship (SAR) Exploration
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net For this compound, SAR exploration would involve comparing its activity to a series of related pyrimidine derivatives.
The core principles of SAR in this context would focus on:
The Pyrimidine Scaffold: The pyrimidine ring itself is a key pharmacophore in many biologically active molecules. humanjournals.com Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions with biological targets.
Influence of the Thioether Linkage: The sulfur atoms in the thioether linkages are important for both the electronic properties and the geometry of the molecule. They can act as weak hydrogen bond acceptors and are less rigid than their ether (oxygen) counterparts, allowing for greater conformational flexibility.
A hypothetical SAR study might compare this compound with derivatives where the ethyl groups are replaced with other alkyl or aryl groups, or where the sulfur is oxidized to a sulfoxide (B87167) or sulfone. The resulting changes in activity would provide insights into the specific structural requirements for a particular biological effect.
Table 2: Illustrative SAR Data for Hypothetical Pyrimidine Derivatives
| Compound | C2-Substituent | C4-Substituent | Hypothetical IC50 (µM) |
| This compound | -SCH2CH3 | -SCH2CH3 | 15.2 |
| Derivative A | -SCH3 | -SCH3 | 25.8 |
| Derivative B | -OCH2CH3 | -OCH2CH3 | 42.1 |
| Derivative C | -NHCH2CH3 | -NHCH2CH3 | 8.5 |
This data is hypothetical and for illustrative purposes only.
Conformational Analysis and Intramolecular Interactions
The three-dimensional conformation of this compound is a key determinant of its ability to interact with biological macromolecules. Conformational analysis involves identifying the most stable spatial arrangements of the atoms in the molecule.
For this compound, the primary degrees of freedom are the torsion angles around the C2-S and C4-S bonds, as well as the rotations within the ethyl groups. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformers and to identify the global energy minimum.
A significant aspect of the conformational analysis of this molecule would be the investigation of intramolecular interactions. In structurally related compounds, such as bis(4,6-dimethyl-2-pyrimidyl)diselenide, intramolecular chalcogen bonds (Se···N) have been observed. It is plausible that similar non-covalent interactions could occur in this compound, where a sulfur atom of one ethylsulfanyl group interacts with one of the nitrogen atoms of the pyrimidine ring. Such an interaction would stabilize a particular conformation and could have important implications for the molecule's recognition by a biological target.
Table 3: Potential Intramolecular Interactions in this compound
| Interaction Type | Atoms Involved | Estimated Distance (Å) | Significance |
| Chalcogen-Nitrogen | S···N | 2.8 - 3.2 | Could stabilize a specific planar conformation. |
| van der Waals | C(ethyl)···C(ring) | > 3.0 | Contributes to the overall shape and packing. |
Derivatives and Analogues of 2,4 Bis Ethylsulfanyl Pyrimidine
Systematic Modification and Variation of Alkylthio Substituents
The ethylthio groups at the C-2 and C-4 positions of the pyrimidine (B1678525) ring are versatile handles for chemical modification. These groups can be readily displaced by other nucleophiles or the alkyl chain can be varied to modulate the compound's properties.
Research has demonstrated the synthesis of various 2,4-bis(alkylsulfanyl)pyrimidines, highlighting the flexibility in modifying these substituents. For instance, starting from 2,4-dithiouracil, a range of S-alkylated derivatives can be prepared. While direct modification of 2,4-bis(ethylsulfanyl)pyrimidine is a key strategy, analogous syntheses provide insight into the scope of these transformations. For example, 2,4-bis(methylthio)pyrimidine (B1268842) can be synthesized and its methylthio groups subsequently replaced. nih.gov Similarly, the preparation of 2-(propylthio) derivatives from the corresponding 2-thioxo-pyrimidine precursors illustrates the general applicability of S-alkylation with different alkyl halides. researchgate.net
The synthesis of 2-benzylthio-4,6-disubstituted pyrimidines starting from 2-thiobarbituric acid further showcases the ability to introduce varied alkyl and arylalkyl groups at the sulfur atom. nih.gov This involves the initial S-benzylation followed by chlorination and subsequent substitution with amines. nih.gov These examples underscore the principle that the alkylthio groups, including the ethylthio groups of the title compound, are amenable to systematic variation, allowing for the fine-tuning of molecular properties.
Table 1: Examples of Modified Alkylthio Pyrimidine Derivatives
| Starting Material | Reagent(s) | Product | Reference |
| 2-Thiobarbituric acid | Benzyl chloride, POCl₃ | 2-Benzylthio-4,6-dichloropyrimidine | nih.gov |
| 2,4-Diaminopyrimidine (B92962) derivatives | - | 2-Thiomethyl-substituted pyrimidines | researchgate.net |
| Diethyl malonate, Thiourea | Dimethyl sulfate | 4,6-Dihydroxy-2-methylthio-5-nitropyrimidine | mdpi.com |
| 5-Alkyl-6-(arylmethyl)-3,4-dihydro-2-mercapto-4-oxopyrimidines | Alkyl/Cycloalkyl halides | 2-Alkylthio or 2-Cycloalkylthio derivatives | nih.gov |
Functionalization of the Pyrimidine Ring at Other Positions (e.g., C-5, C-6)
Beyond modification of the alkylthio groups, the pyrimidine ring of 2,4-bis(alkylsulfanyl)pyrimidine analogues can be functionalized at other positions, most notably at C-5 and C-6, to introduce additional chemical diversity.
A common modification is the introduction of a nitro group at the C-5 position. For example, 4,6-dichloro-2-methylthio-5-nitropyrimidine is synthesized from diethyl malonate through a four-step process involving nitration, cyclization with thiourea, methylation, and finally chlorination. mdpi.com This 5-nitro derivative serves as a key intermediate for further transformations. The nitro group can, for instance, be reduced to an amino group, providing a handle for further derivatization. The synthesis of 2-propylthio-4,6-dichloro-5-aminopyrimidine is achieved by nitration, S-propylation, chlorination, and subsequent reduction of the nitro group. researchgate.net
Table 2: Functionalization of the Pyrimidine Ring at C-5 and C-6
| Starting Material/Core Structure | Position of Functionalization | Introduced Group | Product Example | Reference |
| 2-Methylthiopyrimidine precursor | C-5 | Nitro | 4,6-Dichloro-2-methylthio-5-nitropyrimidine | mdpi.com |
| 2-Propylthiopyrimidine precursor | C-5 | Amino | 2-Propylthio-4,6-dichloro-5-aminopyrimidine | researchgate.net |
| 2,4-Diaminopyrimidine | C-5 | Amino | 5-Amino-2,4-diaminopyrimidine derivative | researchgate.net |
| Pyrimidine-2,4-dione | C-6 | Amino | 6-Aminopyrimidine-2,4-dione | nih.gov |
Fused Pyrimidine Systems Derived from this compound Precursors
The this compound scaffold is a valuable platform for the construction of more complex, fused heterocyclic systems. The reactive sites on the pyrimidine ring, as well as the alkylthio groups, can participate in cyclization reactions to form bicyclic and polycyclic structures.
Pyrido[2,3-d]pyrimidine and Related Annulated Systems
The synthesis of pyrido[2,3-d]pyrimidines, which are structural analogues of pteridines and quinazolines, can be achieved from pyrimidine precursors. General methods often involve the cyclization of 4-aminopyrimidine (B60600) derivatives with three-carbon synthons. jocpr.com The reactivity of the pyrimidine ring is typically enhanced by electron-donating groups at the 2- and 4-positions.
A notable example involves a three-component coupling of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, various aldehydes, and 1,3-indanedione to yield indenopyrido[2,3-d]pyrimidine derivatives. This demonstrates the utility of a 2-alkylthio-substituted pyrimidine as a key building block for these fused systems. The synthesis of a small library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives starting from 6-amino-1,3-disubstituted uracils further highlights the common strategy of building the pyridine (B92270) ring onto a pre-existing pyrimidine core. nih.gov
Thienopyrimidine Derivatives from Cyclocondensation Reactions
Thienopyrimidine derivatives can be synthesized either by constructing a pyrimidine ring onto a thiophene (B33073) precursor or by forming a thiophene ring onto a pyrimidine precursor. In the context of derivatives from this compound, the latter approach is of primary interest.
Syntheses of various thienopyrimidines have been reported starting from 2-aminothiophene-3-carboxylates or 2-aminothiophene-3-carbonitriles. nih.govnih.gov These methods involve the reaction of the aminothiophene with reagents like isothiocyanates, followed by cyclization to form the fused pyrimidine ring. nih.gov For instance, 2-thioxo-thieno[2,3-d]pyrimidin-4-ones are prepared from 2-amino-3-ethoxycarbonylthiophenes via condensation with isothiocyanates and subsequent cyclization. nih.gov While these examples start from a thiophene, they illustrate the types of cyclocondensation reactions used to form the thienopyrimidine core. The synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine (B33283) from thieno[3,2-d]pyrimidine-2,4-diol highlights the conversion of a di-oxo precursor to a di-chloro intermediate, which is a common strategy for enabling further nucleophilic substitutions, potentially including the introduction of ethylthio groups. chemicalbook.com
Pyrazolo[3,4-d]pyrimidine and Structurally Related Heterocycles
Pyrazolo[3,4-d]pyrimidines are another important class of fused heterocycles that can be derived from pyrimidine precursors. These compounds are often synthesized by constructing the pyrazole (B372694) ring onto a pyrimidine core.
A relevant synthetic approach involves the cyclocondensation of ethyl 2-cyano-3,3-bis(methylthio)prop-2-enoate with 2-amino-4-(substitutedphenyl)thiazole to give a 2-methylthio-substituted thiazolo[3,2-a]pyrimidine, which is then reacted with hydrazine (B178648) hydrate (B1144303) to yield the final pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivative. nih.gov This multi-step synthesis demonstrates how a bis(methylthio) precursor can ultimately lead to a fused pyrazolo-pyrimidine system, suggesting a viable pathway for analogues derived from this compound. Other methods involve the intramolecular cycloaddition of azahexatrienes derived from 6-hydrazinopyrimidines to form the pyrazolo[3,4-d]pyrimidine core. rsc.org
Synthesis and Exploration of Novel Bis-pyrimidine Architectures from this compound Not Documented in Recent Literature
An extensive review of current scientific literature reveals a notable absence of research focused on the synthesis and exploration of novel bis-pyrimidine architectures derived specifically from this compound. While the broader field of pyrimidine chemistry is rich with studies on the creation of diverse derivatives and analogues for various applications, the use of this compound as a direct precursor for constructing larger, dimeric pyrimidine structures does not appear to be a documented area of investigation.
The synthesis of bis-pyrimidine compounds, which feature two pyrimidine rings linked together, is an active area of chemical research. These structures are explored for their potential in medicinal chemistry and materials science. Scientists employ various synthetic strategies to create these molecules, often starting from more commonly available or reactive pyrimidine building blocks.
However, specific research detailing the synthetic routes from this compound to create novel bis-pyrimidine architectures, or the exploration of such compounds, is not available in the reviewed literature. This suggests that this particular avenue of pyrimidine chemistry may be an unexplored area of research.
Consequently, no detailed research findings or data tables concerning the synthesis and exploration of novel bis-pyrimidine architectures originating from this compound can be provided at this time.
Future Directions in 2,4 Bis Ethylsulfanyl Pyrimidine Research
Development of Green Chemistry Approaches for Synthesis
The future of chemical manufacturing hinges on the adoption of environmentally benign processes. For 2,4-Bis(ethylsulfanyl)pyrimidine and its derivatives, a shift away from traditional, often harsh, synthetic conditions is paramount. Future research will likely prioritize the development of "green" synthetic routes characterized by reduced waste, lower energy consumption, and the use of non-toxic reagents and solvents.
Key areas of exploration will include:
Catalytic Systems: The investigation of novel catalysts, such as hybrid and nanocatalysts, can offer pathways to more efficient and selective syntheses. nih.govacs.org For instance, the use of reusable solid-supported catalysts could streamline purification processes and minimize waste.
Alternative Solvents: A move away from volatile organic compounds towards greener alternatives like water, supercritical fluids, or deep eutectic solvents (DESs) is anticipated. nih.gov Research into DESs, which are mixtures of hydrogen bond donors and acceptors, has already shown promise in the synthesis of other pyrimidine (B1678525) derivatives.
Energy-Efficient Methodologies: Microwave-assisted and ultrasound-assisted syntheses represent promising avenues for reducing reaction times and energy input. acs.org These techniques can accelerate reaction rates and often lead to higher yields and purities.
Atom Economy: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the final product, are highly desirable for their high atom economy. acs.org Designing MCRs for the synthesis of this compound and its analogues will be a significant step forward.
| Green Chemistry Approach | Potential Benefits for this compound Synthesis |
| Hybrid and Nanocatalysis | Increased efficiency, selectivity, and catalyst recyclability. nih.govacs.org |
| Deep Eutectic Solvents | Use of non-toxic, biodegradable, and often reusable reaction media. nih.gov |
| Microwave/Ultrasound | Reduced reaction times, lower energy consumption, and potentially higher yields. acs.org |
| Multicomponent Reactions | High atom economy, reduced waste, and simplified synthetic procedures. acs.org |
Integration of Advanced Spectroscopic Techniques for Real-time Monitoring
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is crucial for process optimization and control. The integration of advanced spectroscopic techniques for real-time, in-situ monitoring will be instrumental in achieving this.
Future research should focus on:
Process Analytical Technology (PAT): Implementing PAT tools, such as in-situ Fourier Transform Infrared (FT-IR) and Raman spectroscopy, can provide continuous data on reactant consumption and product formation. researchgate.net This allows for precise control over reaction parameters to ensure optimal yield and purity.
Advanced NMR Spectroscopy: Techniques like rapid-injection NMR and two-dimensional correlation spectroscopy (2D-COSY) can be employed to identify and characterize transient intermediates and byproducts, offering unprecedented insight into the reaction pathway. nih.gov
Hyphenated Mass Spectrometry Techniques: The use of techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can provide detailed quantitative analysis of complex reaction mixtures, aiding in the optimization of reaction conditions and the identification of impurities. sapub.org
These advanced analytical methods will not only facilitate a more profound understanding of the fundamental chemistry but also enable the development of more robust and reproducible synthetic protocols.
Further Exploration of Chemical Reactivity Profiles for Broad Applications
The two ethylsulfanyl groups at the C2 and C4 positions of the pyrimidine ring are key to the compound's reactivity, making them susceptible to a range of chemical transformations. A comprehensive exploration of this reactivity is essential for unlocking the full potential of this compound as a versatile building block.
Future research in this area should investigate:
Nucleophilic Aromatic Substitution (SNAr): Detailed studies on the sequential and selective displacement of the ethylsulfanyl groups with various nucleophiles (e.g., amines, alcohols, thiols) will be crucial. nih.gov This will enable the synthesis of a diverse library of 2,4-disubstituted pyrimidines with tailored properties.
Oxidation Reactions: The sulfur atoms in the ethylsulfanyl groups can be oxidized to sulfoxides and sulfones. These oxidized derivatives can exhibit altered reactivity and may serve as valuable intermediates for further functionalization, for example, as leaving groups in nucleophilic substitution reactions.
Metal-Catalyzed Cross-Coupling Reactions: The application of modern cross-coupling methodologies, such as Suzuki, Stille, and Buchwald-Hartwig reactions, could allow for the introduction of a wide array of carbon-based substituents at the 2 and 4 positions, significantly expanding the chemical space accessible from this compound. mdpi.com
Reactions at Other Ring Positions: While the C2 and C4 positions are the most reactive towards nucleophiles, exploring electrophilic substitution reactions at the C5 position under specific conditions could provide routes to further functionalized analogues. growingscience.com
A thorough understanding of these reactivity profiles will empower chemists to strategically modify the this compound core to create a vast array of novel compounds.
Strategic Design of Functionalized Analogues for Targeted Research Applications
The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. mdpi.comnih.gov By strategically modifying the this compound core, it is possible to design and synthesize analogues with tailored biological activities.
Future efforts in this domain should be directed towards:
Enzyme Inhibitors: The design of analogues that can act as inhibitors for specific enzymes is a promising area. For example, pyrimidine derivatives have been investigated as inhibitors of kinases, which are crucial targets in cancer therapy. nih.govnih.gov The ethylsulfanyl groups can be replaced with moieties that can form specific interactions within the active site of a target enzyme. mdpi.com
Bioisosteric Replacement: The ethylsulfanyl groups can be replaced by other functional groups with similar steric and electronic properties (bioisosteres) to fine-tune the pharmacological profile of the resulting compounds.
Probes for Chemical Biology: Functionalized analogues bearing reporter groups, such as fluorescent tags or biotin, could be synthesized to serve as chemical probes for studying biological processes.
The systematic synthesis and biological evaluation of libraries of this compound analogues will be key to identifying lead compounds for drug discovery and developing new tools for chemical biology research.
| Target Application | Design Strategy | Example of Functionalization |
| Kinase Inhibition | Introduce moieties that interact with the ATP-binding site. | Replace ethylsulfanyl with anilino or other aromatic amine groups. nih.gov |
| Antiviral Agents | Modify the scaffold to mimic natural nucleosides. | Functionalize the C5 position and modify the thioether side chains. |
| Chemical Probes | Attach a reporter group for detection and visualization. | Couple a fluorescent dye to the pyrimidine ring via a linker. |
Computational-Guided Design and Synthesis of Novel Pyrimidine Systems
In recent years, computational chemistry has become an indispensable tool in the design and discovery of new molecules. nih.govnih.gov Applying these methods to this compound and its derivatives can significantly accelerate the research and development process.
Future computational studies should include:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the geometric and electronic properties of this compound and its analogues. nih.gov This information can provide insights into their reactivity and spectroscopic properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish a mathematical relationship between the structural features of a series of pyrimidine derivatives and their biological activity. nih.govnih.gov These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds.
Molecular Docking and Dynamics: For applications in drug discovery, molecular docking simulations can predict how designed analogues bind to a target protein. nih.govresearchgate.net Subsequent molecular dynamics simulations can then be used to assess the stability of the protein-ligand complex over time.
By integrating computational predictions with experimental work, researchers can adopt a more rational and efficient approach to the design and synthesis of novel pyrimidine-based systems with desired properties, saving both time and resources. This synergistic approach will be vital in realizing the full scientific and technological potential of this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-bis(ethylsulfanyl)pyrimidine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, substituting chlorine atoms in 4,6-dichloropyrimidine with ethylthiol groups under alkaline conditions (e.g., NaOH in ethanol). Optimize temperature (60–80°C) and stoichiometric ratios (e.g., 2:1 thiol-to-chloropyrimidine) to minimize byproducts like disulfides .
- Characterization : Confirm purity via HPLC (>95%) and structural identity using (δ 1.3–1.5 ppm for ethyl -CH, δ 2.5–3.0 ppm for -S-CH-) and FT-IR (C-S stretch at ~600–700 cm) .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?
- Procedure : Single-crystal X-ray diffraction (SCXRD) is essential. Use SHELXL for refinement, focusing on bond angles (e.g., C-S-C ~105°) and torsional parameters to validate stereochemistry . For example, reports C-S bond lengths of 1.76–1.82 Å in analogous pyrimidine derivatives, critical for confirming substitution patterns.
Q. What safety protocols are critical when handling ethylsulfanyl-containing pyrimidines?
- Guidelines :
- Use fume hoods and PPE (gloves, goggles) to avoid dermal/ocular exposure .
- Quench reactions with aqueous NaHCO to neutralize acidic byproducts.
- Dispose of waste via certified hazardous waste services to prevent environmental release of sulfur-containing compounds .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?
- Approach : Perform density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and charge distribution. Compare with experimental UV-Vis spectra (λ ~270–300 nm) to validate π→π* transitions influenced by sulfur substituents .
Q. What strategies address contradictions in crystallographic data for sulfur-containing pyrimidines?
- Resolution :
- Cross-validate SCXRD data with spectroscopic results (e.g., for carbonyl or sulfur environments).
- Refine disorder models in SHELXL for flexible ethylsulfanyl groups, using restraints on thermal parameters (U) to reduce noise .
- Example: resolved torsional disorder in a styryl-pyrimidine derivative by constraining C-S-C angles to 105–110°.
Q. How can this compound be functionalized for biological activity studies?
- Synthetic Modification :
- Introduce pharmacophores via Suzuki coupling (e.g., aryl boronic acids at the 5-position) or alkylation of the sulfanyl group.
- Assess antimicrobial activity using MIC assays against S. aureus or E. coli, comparing with reference compounds like sulfadiazine derivatives .
Q. What role do ethylsulfanyl groups play in the photophysical properties of pyrimidine-based materials?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
